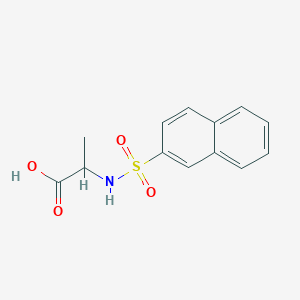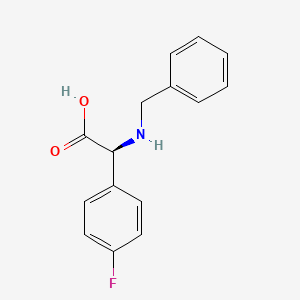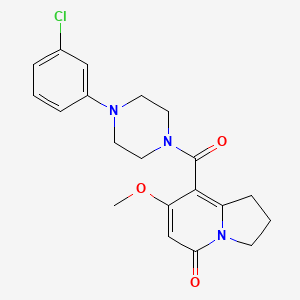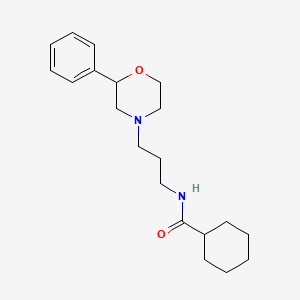![molecular formula C20H18N4O5S2 B2597987 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 923194-91-6](/img/structure/B2597987.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H18N4O5S2 and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Applications
The compound N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is part of a broader class of benzothiazole derivatives, which have been extensively studied in the field of chemical synthesis. For instance, Konovalova et al. (2014) demonstrated the synthesis of related benzamide derivatives through a process involving thiocyanation and intramolecular cyclization. These derivatives have potential applications in creating novel chemical structures (Konovalova et al., 2014).
Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole-based heterocycles, which are versatile building blocks for various chemical compounds. Their research contributes to the efficient synthesis of complex molecular structures, potentially including compounds like this compound (Darweesh et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their role in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel, indicating potential industrial applications of related compounds (Hu et al., 2016).
Biological Applications
In the biological domain, Aki et al. (2021) found that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improved monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests that similar compounds might have applications in biotechnology and pharmaceutical production (Aki et al., 2021).
Antimicrobial and Antitumor Potential
Mene et al. (2013) synthesized and screened benzothiazole derivatives for their anti-inflammatory and antibacterial activities. This indicates the potential for such compounds, including this compound, to serve as leads in the development of new therapeutic agents (Mene et al., 2013).
Additionally, Yoshida et al. (2005) reported the synthesis and evaluation of benzothiazole derivatives as antitumor agents, suggesting potential applications in cancer therapy (Yoshida et al., 2005).
Mécanisme D'action
Target of Action
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide primarily targets specific enzymes involved in cellular processes. One of the main targets is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . By inhibiting DHFR, this compound disrupts the synthesis of DNA, RNA, and proteins, leading to impaired cell proliferation.
Mode of Action
This compound binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This competitive inhibition results in a decrease in the availability of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, the compound effectively halts the replication of rapidly dividing cells, such as cancer cells, by interfering with their nucleotide synthesis.
Biochemical Pathways
The inhibition of dihydrofolate reductase by this compound affects several biochemical pathways. The most significant impact is on the folate pathway, which is crucial for the synthesis of nucleotides and amino acids . By disrupting this pathway, the compound leads to a reduction in DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability . It is distributed widely throughout the body, including the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. Excretion is mainly via the kidneys, with both the parent compound and its metabolites being eliminated in the urine.
Result of Action
The molecular and cellular effects of this compound include the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis . This results in the suppression of tumor growth and proliferation. Additionally, the compound’s action on rapidly dividing cells makes it effective against certain types of cancer and bacterial infections.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism, thereby influencing its overall efficacy.
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
Propriétés
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-23(2)31(28,29)14-7-8-15-16(11-14)30-20(21-15)22-19(27)12-3-5-13(6-4-12)24-17(25)9-10-18(24)26/h3-8,11H,9-10H2,1-2H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKJVODKCYOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)

![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2597917.png)

![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)


